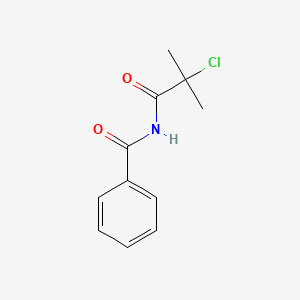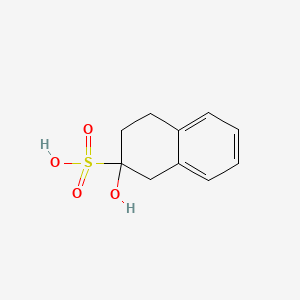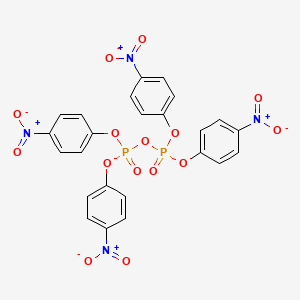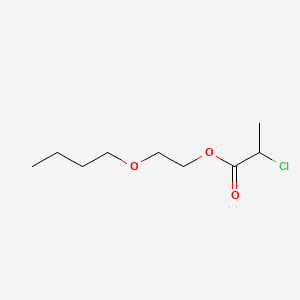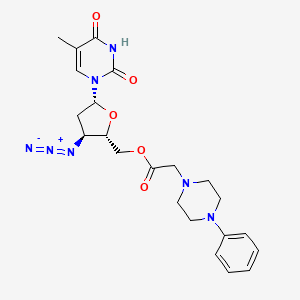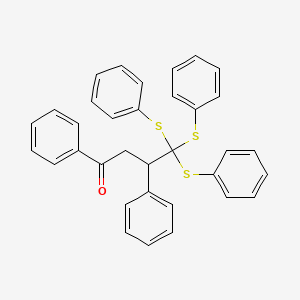
n,n'-Dihydroxybutanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n,n’-Dihydroxybutanediamide: is a chemical compound with the molecular formula C4H8N2O4. It is also known as 2,3-dihydroxybutanediamide. This compound is characterized by the presence of two amide groups and two hydroxyl groups attached to a butane backbone. It is a derivative of butanediamide and has significant applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n,n’-dihydroxybutanediamide can be achieved through several methods. One common approach involves the reaction of butanediamide with hydroxylating agents under controlled conditions. For instance, the hydroxylation of butanediamide using hydrogen peroxide in the presence of a catalyst can yield n,n’-dihydroxybutanediamide .
Industrial Production Methods: Industrial production of n,n’-dihydroxybutanediamide typically involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of butanediamide to the desired product .
Análisis De Reacciones Químicas
Types of Reactions: n,n’-Dihydroxybutanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidation of n,n’-dihydroxybutanediamide can yield diketones.
Reduction: Reduction can produce diamines.
Substitution: Substitution reactions can result in the formation of various ethers or esters depending on the reagents used.
Aplicaciones Científicas De Investigación
n,n’-Dihydroxybutanediamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of n,n’-dihydroxybutanediamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
n,n’-Dimethylformamide (DMF): A common solvent with similar amide functionality but lacking hydroxyl groups.
n,n’-Dimethylacetamide (DMA): Another solvent with similar properties to DMF.
n,n’-Dihydroxybutanediamide Derivatives: Compounds with additional functional groups or modifications to the butane backbone.
Uniqueness: n,n’-Dihydroxybutanediamide is unique due to the presence of both hydroxyl and amide groups, which confer distinct reactivity and interaction capabilities. This dual functionality makes it a valuable compound in various chemical and biological applications .
Propiedades
Número CAS |
5615-93-0 |
|---|---|
Fórmula molecular |
C4H8N2O4 |
Peso molecular |
148.12 g/mol |
Nombre IUPAC |
N,N'-dihydroxybutanediamide |
InChI |
InChI=1S/C4H8N2O4/c7-3(5-9)1-2-4(8)6-10/h9-10H,1-2H2,(H,5,7)(H,6,8) |
Clave InChI |
CPNWYUNUUZVJEZ-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)NO)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


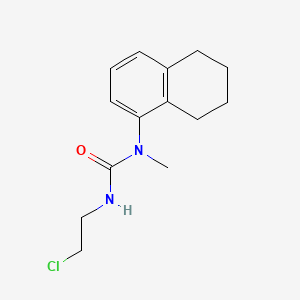
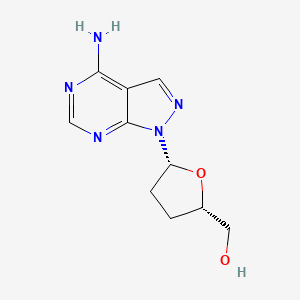
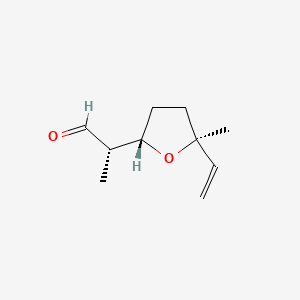

![2-[[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine](/img/structure/B12802012.png)
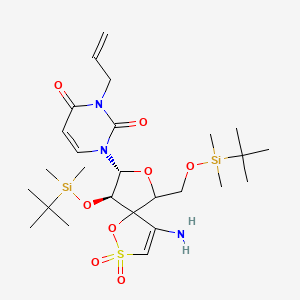
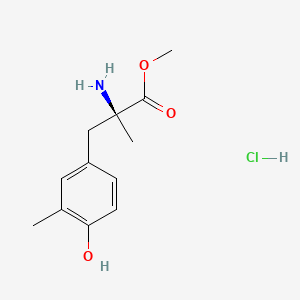
![methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate](/img/structure/B12802021.png)
